
N-ethyl-N-(3-methylphenyl)quinoxaline-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-N-(3-methylphenyl)quinoxaline-2-carboxamide, commonly known as EMAQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EMAQ belongs to the quinoxaline family of compounds, which are known to exhibit a wide range of biological activities.
作用机制
The exact mechanism of action of EMAQ is not fully understood. However, it is believed to act as a modulator of the glutamatergic system, which is involved in the regulation of synaptic plasticity and memory formation. EMAQ has been shown to inhibit the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in the regulation of synaptic plasticity and memory formation. By inhibiting the activity of NMDA receptors, EMAQ may enhance synaptic plasticity and improve cognitive function.
Biochemical and Physiological Effects
EMAQ has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. EMAQ has also been shown to increase the expression of genes involved in synaptic plasticity and memory formation. In addition, EMAQ has been shown to reduce oxidative stress and inflammation, which are known to be involved in the pathogenesis of neurological disorders.
实验室实验的优点和局限性
EMAQ has several advantages for lab experiments. It is relatively easy to synthesize and is stable under physiological conditions. It has also been shown to have low toxicity in animal models. However, one limitation of EMAQ is that it is not very water-soluble, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on EMAQ. One area of research is to further elucidate the mechanism of action of EMAQ. This could involve investigating its effects on other neurotransmitter systems and signaling pathways. Another area of research is to investigate the potential therapeutic applications of EMAQ in other neurological disorders such as traumatic brain injury and stroke. Finally, research could focus on developing more water-soluble derivatives of EMAQ to improve its bioavailability and efficacy in vivo.
Conclusion
EMAQ is a promising compound with potential therapeutic applications in the treatment of neurological disorders. Its neuroprotective effects and ability to improve cognitive function make it an attractive candidate for further research. While there are some limitations to its use in lab experiments, its relative ease of synthesis and low toxicity make it a valuable tool for investigating the mechanisms of neurological disorders and developing new treatments.
合成方法
EMAQ can be synthesized by the reaction of 3-methylphenylhydrazine with ethyl 2-bromoacetate, followed by the reaction with 1,2-diaminobenzene and then with acetic anhydride. The final product is obtained by recrystallization from ethanol.
科学研究应用
EMAQ has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. It has been shown to have neuroprotective effects and to improve cognitive function in animal models of these diseases.
属性
IUPAC Name |
N-ethyl-N-(3-methylphenyl)quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-3-21(14-8-6-7-13(2)11-14)18(22)17-12-19-15-9-4-5-10-16(15)20-17/h4-12H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVLMSJLFBXKOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)C2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


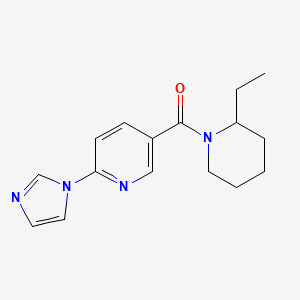
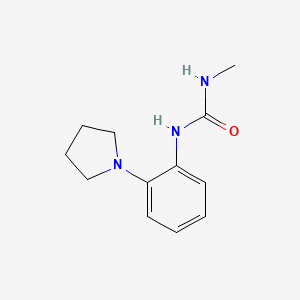
![2-(furan-2-yl)-4-phenyl-N-[[3-(pyridine-3-carbonylamino)phenyl]methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7526250.png)
![1-[2-[4-[2-(4-hydroxyphenyl)ethyl]piperidin-1-yl]acetyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B7526255.png)
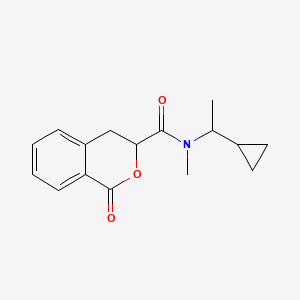
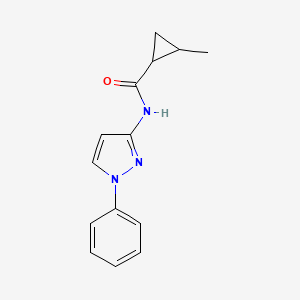

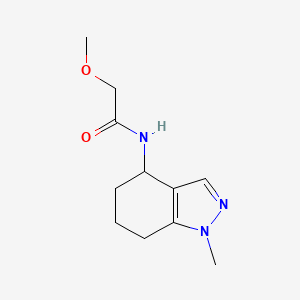

![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-quinoxalin-2-ylmethanone](/img/structure/B7526297.png)


![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-2-carboxamide](/img/structure/B7526316.png)